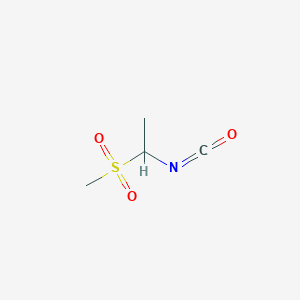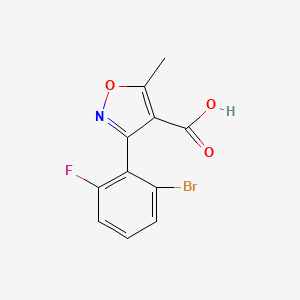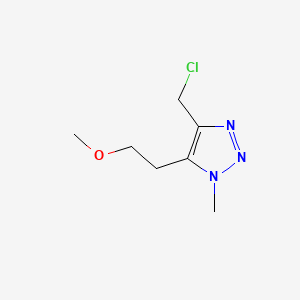
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a methoxyethyl group, and a methyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole with 2-methoxyethylamine under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The triazole ring can undergo reduction reactions to form dihydrotriazoles using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-(chloromethyl)-1-methyl-1H-1,2,3-triazole: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole: Lacks the chloromethyl group, which may reduce its reactivity in substitution reactions.
4-(chloromethyl)-5-methyl-1H-1,2,3-triazole: Lacks the methoxyethyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in the combination of the chloromethyl, methoxyethyl, and methyl groups, which confer distinct chemical and biological properties to the compound.
Propriétés
Formule moléculaire |
C7H12ClN3O |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyltriazole |
InChI |
InChI=1S/C7H12ClN3O/c1-11-7(3-4-12-2)6(5-8)9-10-11/h3-5H2,1-2H3 |
Clé InChI |
QFTUTDYLUMHNNG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)CCl)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


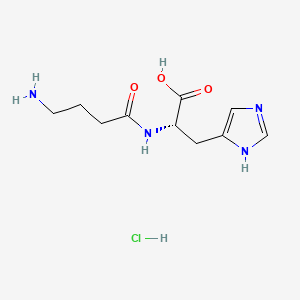
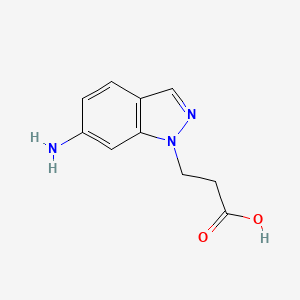
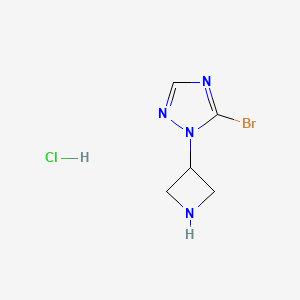
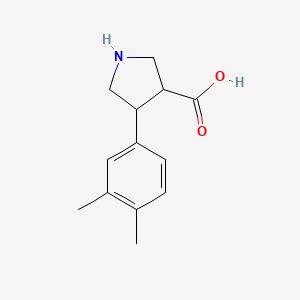
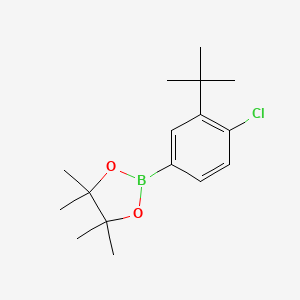


![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
